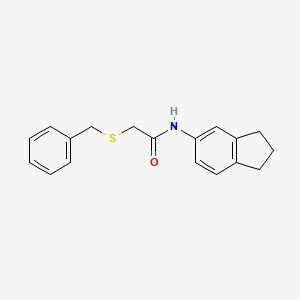
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. ABT-263 is a member of the BH3-mimetic drug family, which targets the B-cell lymphoma 2 (BCL-2) family of proteins that regulate programmed cell death or apoptosis.
Mécanisme D'action
The mechanism of action of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves binding to the hydrophobic groove of the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W, thereby preventing their interaction with the pro-apoptotic proteins BAX and BAK. This leads to the activation of the intrinsic apoptotic pathway, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. The drug has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, thereby enhancing their efficacy. However, this compound has also been shown to cause thrombocytopenia, a condition characterized by a decrease in platelet count, which can lead to bleeding complications.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has several advantages as a research tool, including its high specificity for the BCL-2 family of proteins, its ability to induce apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiation therapy. However, the drug also has some limitations, including its potential toxicity and the development of resistance in cancer cells.
Orientations Futures
There are several future directions for the development and application of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile. One potential direction is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Another potential direction is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance in cancer cells. Additionally, the development of new BH3-mimetic drugs that target other members of the BCL-2 family of proteins could expand the therapeutic applications of this drug class.
Méthodes De Synthèse
The synthesis of 2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile involves a series of chemical reactions that start with the condensation of 5-bromo-2-thiophenecarboxaldehyde and 7-hydroxy-4H-chromen-4-one in the presence of ammonium acetate to form this compound. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Applications De Recherche Scientifique
2-amino-4-(5-bromo-2-thienyl)-7-hydroxy-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. The drug has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins BCL-2, BCL-XL, and BCL-W. This compound has been tested in preclinical and clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-4-3-11(20-12)13-8-2-1-7(18)5-10(8)19-14(17)9(13)6-16/h1-5,13,18H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVIMEUBNIVPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C(C2C3=CC=C(S3)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3,5-bis(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B5036989.png)
![3-isopropyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5036994.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B5036998.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5037005.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5037021.png)
![4-(4-benzyl-1-piperazinyl)-6-ethylthieno[2,3-d]pyrimidine dihydrochloride](/img/structure/B5037033.png)
![N~2~-(4-fluorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5037049.png)
![1,5-dichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5037055.png)

![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline](/img/structure/B5037058.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5037065.png)
![N-(3-chlorophenyl)-2-[3-oxo-1-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide](/img/structure/B5037081.png)
![N-(2-chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5037088.png)
![2-methoxy-N-{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5037092.png)
